![molecular formula C15H24O B1243978 Cyclomyltaylan-5alpha-ol](/img/structure/B1243978.png)
Cyclomyltaylan-5alpha-ol
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Overview
Description
Cyclomyltaylan-5alpha-ol is a natural product found in Reboulia hemisphaerica with data available.
Scientific Research Applications
Isolation and Structural Analysis
- Cyclomyltaylan-5alpha-ol in Liverwort Reboulia Hemisphaerica: Found in the liverwort Reboulia hemisphaerica, cyclomyltaylan-5alpha-ol was isolated and its structure was elucidated through NMR spectroscopy, X-ray crystallography, and Mosher's method. This compound underwent biotransformation by the fungus Aspergillus niger, leading to new oxygenated metabolites (Furusawa, Hashimoto, Noma, & Asakawaa, 2006).
Synthetic Approaches
- Synthesis of Cyclomyltaylan-5alpha-ol: A total synthesis approach was used to create cyclomyltaylan-5alpha-ol, starting from the Hajos-Wiechert ketone analogue. This method helped establish the absolute configuration of cyclomyltaylan-5alpha-ol, confirming its stereochemical structure (Sakai, Hagiwara, Ito, Hoshi, Suzuki, & Ando, 1999).
Enzymatic Properties and Sterol Synthesis
- Enzymatic Properties of 3beta-hydroxysteroid Oxidase: A study on 3beta-hydroxysteroid oxidase produced by Streptomyces violascens revealed the enzyme's specificity for 3beta-hydroxysteroids, including compounds like 5alpha-cholestan-3beta-ol and others. This research sheds light on the enzyme's inhibition and activity mechanisms, which could be relevant for understanding the biochemical pathways involving cyclomyltaylan-5alpha-ol (Tomioka, Kagawa, & Nakamura, 1976).
Antiproliferative and Antitumor Activity
- Antiproliferative Properties of Related Sterols: Research on sterols similar to cyclomyltaylan-5alpha-ol, such as 5alpha,8alpha-epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol, demonstrated significant antiproliferative effects against leukemia and colon adenocarcinoma cells. This indicates the potential for cyclomyltaylan-5alpha-ol and related compounds in cancer research (Kobori, Yoshida, Ohnishi-Kameyama, Takei, & Shinmoto, 2006).
Neuroactive Steroid Effects
- Behavioral Effects of Neuroactive Steroids: Studies on neuroactive steroids, such as 5alpha-pregnan-3alpha-ol-20-one, demonstrate their influence on anxiety and other behaviors in animal models. This line of research could provide insights into the neurological or psychological effects of cyclomyltaylan-5alpha-ol, given their structural similarities (Rodgers & Johnson, 1998).
properties
Product Name |
Cyclomyltaylan-5alpha-ol |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,6R,7R,8R,9R,10S)-2,2,6,9-tetramethyltetracyclo[6.2.1.01,6.07,9]undecan-10-ol |
InChI |
InChI=1S/C15H24O/c1-12(2)6-5-7-13(3)10-9-8-15(12,13)11(16)14(9,10)4/h9-11,16H,5-8H2,1-4H3/t9-,10-,11+,13-,14-,15-/m1/s1 |
InChI Key |
VGVDZHYEJGNHEE-MJMJJYSYSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@]13C[C@@H]4[C@H]2[C@@]4([C@@H]3O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C13CC4C2C4(C3O)C)C)C |
synonyms |
cyclomyltaylan-5alpha-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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